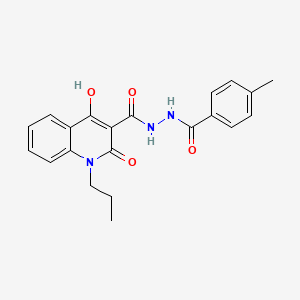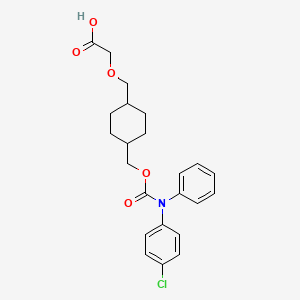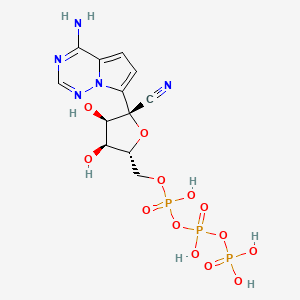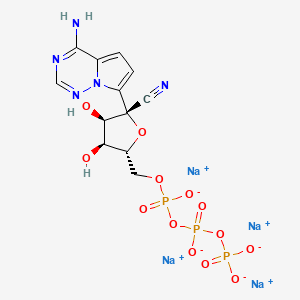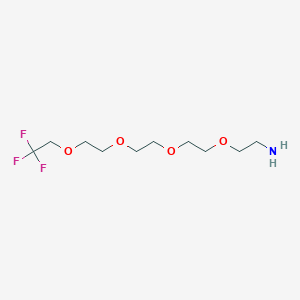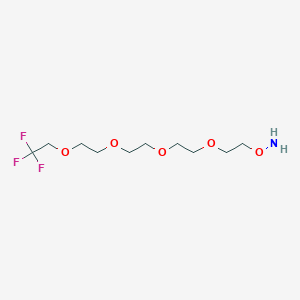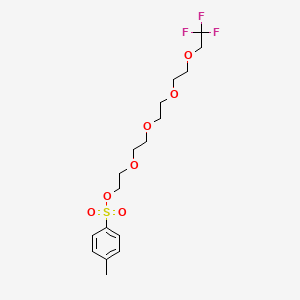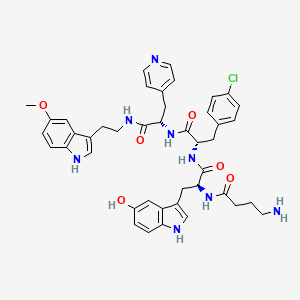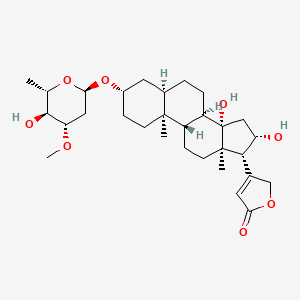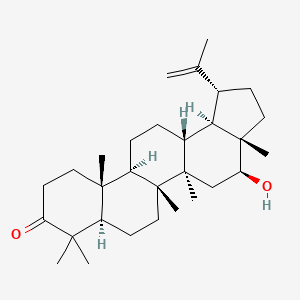
4-Me-PDTic HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Me-PDTic is a potent and selective Kappa Opioid Receptor Antagonist. 4-Me-PDTic had a Ke = 0.37 nM in a [35S]GTPγS binding assay and was 645- and >8100-fold selective for the κ relative to the μ and δ opioid receptors, respectively. Calculated logBB and CNS (central nervous system) multiparameter optimization (MPO) and low molecular weight values all predict that 4-Me-PDTic will penetrate the brain and pharmacokinetic studies in rats shows that 4-Me-PDTic does indeed penetrate the brain.
Scientific Research Applications
Reductive Degradation of Chlorinated Organic Pollutants : A study by Yang et al. (2013) explored the use of Pd/Al nanoparticles in the hydrodechlorination of chlorinated organic compounds. This could be relevant to the field of environmental remediation and pollution control.
Electrocatalytic Hydrodechlorination : Another study by Yang, Yu, and Shuai (2007) investigated the hydrodechlorination of 4-chlorobiphenyl using palladized nickel foam. This study might provide insights into electrocatalytic processes for environmental applications.
Anti-Cancer, Anti-Inflammatory, and Antioxidant Studies : The work of Zulfiqar et al. (2021) on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol and its potential as an anti-inflammatory and anticancer agent illustrates the importance of chemical synthesis in pharmaceutical research.
Environmental Catalytic Applications : Research by Tian et al. (2018) on palladium nanoparticles for the catalytic reduction of organic pollutants highlights the role of nanotechnology in environmental science.
Corrosion Inhibition in Acidic Conditions : The study by Al-amiery et al. (2013) on corrosion inhibition in hydrochloric acid conditions demonstrates the applications in materials science, particularly in protecting metals from corrosion.
properties
CAS RN |
2209073-52-7 |
|---|---|
Product Name |
4-Me-PDTic HCl |
Molecular Formula |
C21H35Cl2N3O2 |
Molecular Weight |
432.43 |
IUPAC Name |
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride |
InChI |
InChI=1S/C21H33N3O2.2ClH/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19;;/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26);2*1H/t19-,20-;;/m1../s1 |
InChI Key |
UDTZTCZUETYIOL-WUMQWIPTSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@H](CN3CCC(C)CC3)C(C)C.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-Me-PDTic HCl; 4-Me-PDTic hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
